molecular formula C11H15FN2O2 B1527595 tert-Butyl (2-amino-3-fluorophenyl)carbamate CAS No. 954238-78-9

tert-Butyl (2-amino-3-fluorophenyl)carbamate

Cat. No. B1527595
M. Wt: 226.25 g/mol
InChI Key: NTMLBUWXZRGJAG-UHFFFAOYSA-N
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Description

“tert-Butyl (2-amino-3-fluorophenyl)carbamate” is a chemical compound with the molecular formula C11H15FN2O2 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (2-amino-3-fluorophenyl)carbamate” consists of a carbamate group (CONH2) attached to a tert-butyl group and a 2-amino-3-fluorophenyl group . The InChI code for this compound is 1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) .


Physical And Chemical Properties Analysis

“tert-Butyl (2-amino-3-fluorophenyl)carbamate” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Biologically Active Compounds : Zhao et al. (2017) describe the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an intermediate in omisertinib (AZD9291), a compound with biological activity. They report an efficient synthesis method with an 81% yield (Bingbing Zhao, Yuping Guo, Z. Lan, & Shan Xu, 2017).

  • Chemoselective Transformation of Amino Protecting Groups : Sakaitani and Ohfune (1990) explored the transformation of common amino protecting groups into N-tert-butyldimethylsilyloxycarbonyl groups (silyl carbamate), yielding N-ester type compounds. This research highlights the versatile use of tert-butyl carbamates in chemical synthesis (M. Sakaitani & Y. Ohfune, 1990).

Biological and Medicinal Chemistry Applications

  • Creation of Novel Glycoconjugates : In a study by Henry and Lineswala (2007), tert-butyl carbamates were used to produce anomeric 2-deoxy-2-amino sugar carbamates, useful for generating unnatural glycopeptide building blocks (K. Henry & J. Lineswala, 2007).

  • Synthesis of Chiral Organoselenanes and Organotelluranes : Piovan et al. (2011) used tert-butyl 2-(1-hydroxyethyl)phenylcarbamate in enzymatic kinetic resolution for the production of chiral organoselenanes and organotelluranes. This highlights its role in enantioselective synthesis (Leandro Piovan, Monica D. Pasquini, & L. Andrade, 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl N-(2-amino-3-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMLBUWXZRGJAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719947
Record name tert-Butyl (2-amino-3-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-amino-3-fluorophenyl)carbamate

CAS RN

954238-78-9
Record name tert-Butyl (2-amino-3-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 954238-78-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of the N-tert-Butyloxycarbonyl-3-fluoro-2-nitro aniline (950 mg, 2.5 mmol) in MeOH was added catalytic amount of Raney Nickel in water, hydrogen was applied at 40 psi and the mixture was stirred overnight. The mixture was filtered over Celite and the solvent was evaporated to give the desired product in 66% yield (550 mg). MS (ESI)=226 (MH+)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Xie, K Yang, GN Winston-McPherson… - European journal of …, 2020 - Elsevier
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a recently validated therapeutic target for lowering low-density lipoprotein cholesterol (LDL-C). Through phenotypic screening, …
Number of citations: 5 www.sciencedirect.com

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